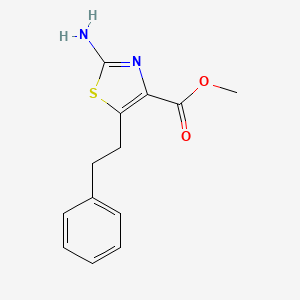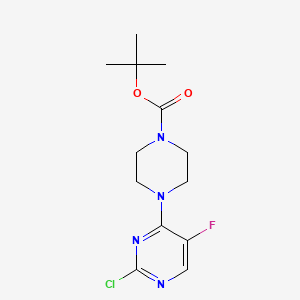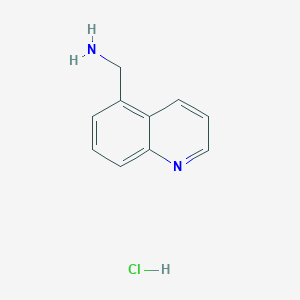![molecular formula C7H3ClN4 B1396478 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile CAS No. 1311275-24-7](/img/structure/B1396478.png)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
概要
説明
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a cyano group at the 7-position. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime with thionyl chloride in dichloromethane, followed by purification steps . The reaction conditions often include room temperature and overnight stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the overall reaction time and improving the yield of the desired product.
化学反応の分析
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Cyclization Reactions: The cyano group at the 7-position can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, dichloromethane, and various nucleophiles such as amines and thiols. Reaction conditions typically involve room temperature to moderate heating, with reaction times ranging from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity .
科学的研究の応用
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Derivatives of this compound have been investigated for their anticancer and antiviral properties.
作用機序
The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to the enzyme DNA gyrase, inhibiting its activity and preventing bacterial DNA replication . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the cyano group at the 7-position.
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another analog with a different substitution pattern on the pyrimidine ring.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains an iodine atom at the 5-position instead of a cyano group.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(11-3-12-7)4(1-9)2-10-6/h2-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIAXYEUNOMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


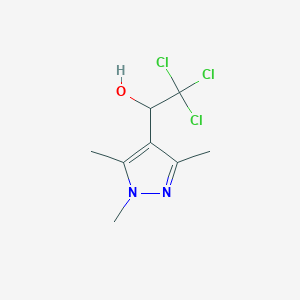
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)
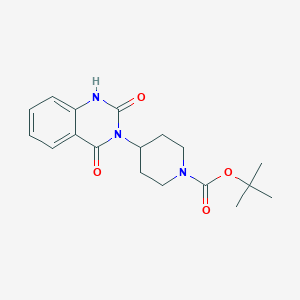
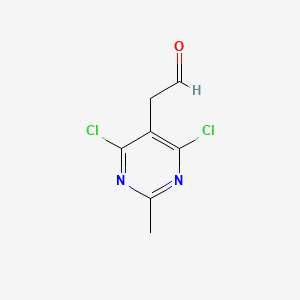
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
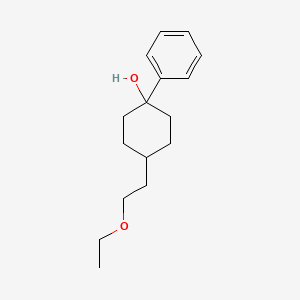
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
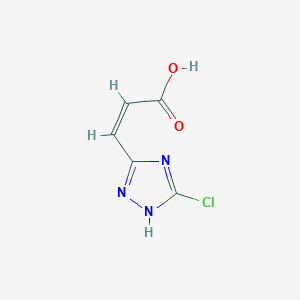
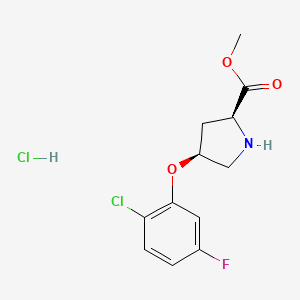
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)
